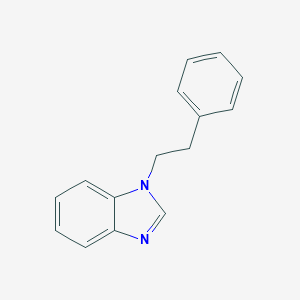

1-(2-phenylethyl)-1H-benzimidazole

Description

Properties

CAS No. |

22492-13-3 |

|---|---|

Molecular Formula |

C15H14N2 |

Molecular Weight |

222.28g/mol |

IUPAC Name |

1-(2-phenylethyl)benzimidazole |

InChI |

InChI=1S/C15H14N2/c1-2-6-13(7-3-1)10-11-17-12-16-14-8-4-5-9-15(14)17/h1-9,12H,10-11H2 |

InChI Key |

GLKFHNCBBKKHGM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCN2C=NC3=CC=CC=C32 |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=NC3=CC=CC=C32 |

solubility |

29.3 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Substitution at the N1 Position

1-[2-(Morpholin-4-yl)ethyl]-1H-benzimidazole derivatives (): These compounds feature a morpholine-substituted ethyl chain at N1. Substituents on the C2 phenyl ring (e.g., methoxy, chloro, fluoro) significantly alter melting points (91.1–167.3°C) and yields (63–81%). For example:

Compound (Substituent) Melting Point (°C) Yield (%) 4-Methoxyphenyl 132.7–133.9 81 4-Chlorophenyl 133.3–134.0 69 4-Fluorophenyl 91.1–92.0 73 The electron-withdrawing chloro group increases melting point compared to the electron-donating methoxy group, reflecting stronger intermolecular interactions .

Substitution at the C2 Position

- 2-(Substituted phenyl)-1H-benzimidazoles (): Hydroxy-substituted derivatives (e.g., 2-(4-hydroxyphenyl)-1H-benzimidazole) exhibit hydrogen-bonding capabilities, enhancing solubility in polar solvents. However, these compounds lack the phenylethyl chain, reducing membrane permeability compared to 1-(2-phenylethyl)-1H-benzimidazole .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding: Polyhalogenobenzimidazoles () exhibit asymmetric hydrogen bonds, influencing crystal packing. The phenylethyl group in this compound likely disrupts such interactions, reducing crystallinity compared to unsubstituted analogs .

- Melting Points : Derivatives with bulky substituents (e.g., 4-bromophenyl in ) show higher melting points (166.4–167.3°C) due to enhanced van der Waals forces, whereas smaller substituents (e.g., fluoro) lower melting points .

Q & A

Q. What are the common synthetic routes for preparing 1-(2-phenylethyl)-1H-benzimidazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via cyclocondensation of o-phenylenediamine with appropriate carbonyl derivatives. Key approaches include:

- One-pot solvent-free synthesis using trifluoroacetic acid (TFA) as a catalyst, achieving yields up to 87–95% under reflux conditions .

- Multistep reactions involving substituted aldehydes and amines, with sodium hydroxide or ethanol/water mixtures as solvents to facilitate cyclization .

Optimization Tips: - Use TFA to reduce side reactions and improve regioselectivity.

- Monitor reaction progress via thin-layer chromatography (TLC) with n-hexane/ethyl acetate (7:3) as the mobile phase .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers observe?

Methodological Answer:

- 1H/13C NMR : Expect aromatic proton signals at δ 7.3–8.1 ppm (benzimidazole core) and δ 2.8–3.5 ppm for the phenylethyl side chain. Carbon signals for the imidazole ring appear at ~154 ppm .

- IR Spectroscopy : Stretching vibrations for N-H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm the benzimidazole scaffold .

- LCMS : Molecular ion peaks at m/z 195.12 (M+H⁺) align with the molecular formula C₁₃H₁₀N₂ .

Advanced Research Questions

Q. How can computational methods like molecular docking and DFT calculations be applied to study the bioactivity and electronic properties of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like EGFR. For example, derivatives with electron-withdrawing groups (e.g., -Br) show enhanced binding due to hydrophobic interactions in the kinase domain .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to analyze frontier molecular orbitals (FMOs) and charge distribution. HOMO-LUMO gaps <3.5 eV suggest potential photophysical applications .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving benzimidazole derivatives?

Methodological Answer:

- Systematic Meta-Analysis : Conduct targeted searches on PubMed/Scopus using keywords like "benzimidazole EGFR inhibition" or "antimicrobial SAR" to identify consensus mechanisms .

- Experimental Validation : Replicate assays under standardized conditions (e.g., MIC testing for antimicrobial activity) to isolate variables like solvent effects or impurity interference .

- Consult Experts : Engage with specialists in benzimidazole chemistry to validate hypotheses, as unpublished data may clarify discrepancies .

Q. What crystallographic refinement techniques are suitable for determining the three-dimensional structure of this compound complexes?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution X-ray diffraction. The compound’s crystal system (monoclinic P2₁/c) and unit cell parameters (a = 10.2 Å, b = 8.5 Å) should align with CCDC entries .

- Refinement with SHELXL : Apply full-matrix least-squares refinement to minimize R₁ values (<0.05). Hydrogen atoms are typically placed geometrically and refined isotropically .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced pharmacological properties?

Methodological Answer:

- Substitution Patterns : Introduce -OH or -OCH₃ groups at the para position of the phenyl ring to improve solubility and bioavailability. Derivatives with halogen substituents (e.g., -Br) exhibit stronger antimicrobial activity due to increased electrophilicity .

- Hybrid Molecules : Link benzimidazole to triazole or thiazole moieties to enhance binding to dual targets (e.g., EGFR and tubulin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.